molecular formula C14H16N2O4 B187312 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid CAS No. 138730-81-1

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

Cat. No.: B187312
CAS No.: 138730-81-1
M. Wt: 276.29 g/mol
InChI Key: UMNXRJKQZFKDNR-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is a compound that features an indole core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 5-position and a carboxylic acid group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biology due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid typically involves the protection of the amino group on the indole ring with a Boc group. This can be achieved by reacting the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA, hydrochloric acid, oxalyl chloride in methanol.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: The major product is the free amine derivative of the indole compound.

    Substitution: Substituted indole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the indole compound, depending on the specific reaction conditions.

Scientific Research Applications

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid primarily involves its role as a protected intermediate in synthetic pathways. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in further reactions to form the desired final product. The molecular targets and pathways involved depend on the specific application and the final compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid lies in the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic and neutral conditions but can be easily removed under acidic conditions, making it highly versatile for use in multi-step synthetic processes .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNXRJKQZFKDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138730-81-1
Record name 5-{[(tert-butoxy)carbonyl]amino}-1H-indole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of N—BOC-5-amino-2-(methoxycarbonyl)indole (57 mg, 0.2 mmol, 1.0 equiv) in THF—CH3OH—H2O (2.4 mL) was treated with aqueous 1 N LiOH (0.24 mL, 0.24 mmol, 1.2 equiv). The reaction mixture was warmed at 60° C. for 2 h. The solvent was concentrated under a N2 stream and H2O (3 mL) was added. This solution was treated with 10% aqueous HCl until the mixture was acidic. The insoluble solid was collected by centrifugation and washed with H2O (2×3 mL). Drying the solid afforded the title compound (53 mg, 96%) as a white solid: mp 235-250° C. (decomp.); 1H NMR (acetone-d6, 400 MHz) δ 10.74 (br s, 1H, COOH), 8.26 (br s, 1H, NH), 7.95 (br s, 1H, NH), 7.43 (d, 1H, J=8.9 Hz, C6-H), 7.42 (s, 1H, C3-H), 7.39 (dd, 1H, J=8.9, 1.9 Hz, C7-H), 7.13 (dd, 1H, J=2.1, 0.8 Hz, C4-H), 1.49 (s, 9H, C(CH3)3); IR (neat) νmax 3351, 1698, 1536, 1236, 1177 cm−1; FABHRMS (NBA-NaI) m/z 299.1003 (M++Na, C14H16N2O4 requires 299.1008).
Name
N—BOC-5-amino-2-(methoxycarbonyl)indole
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
THF CH3OH—H2O
Quantity
2.4 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A solution of compound 30 (2.61 g, 8.6 mmol) in methanol (200 mL) was treated with 3N sodium hydroxide solution (50 mL) , and the reaction mixture was stirred for 18 h at room temperature. Solvent was removed. Water (100 mL) was added. The solution was neutralized with 20% hydrochloric acid and the precipitate was filtered to give compound 31 (2.03 g, 86%) as a yellow solid. m.p.192°-193° C. 1H NMR (DMSO-d6, ppm) 12.83 (brs, 1 H, COOH), 11.69 (s, 1 H, NH), 9.13 (s, 1 H, CONH), 7.79-7.04 (m, 4 H, Ar--H), 1.48 (s, 9 H, C(CH3)3). Anal. (C14H16N2O4 0.5H2 O), C, H, N.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

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